

# spectroscopic data comparison of 5-Phenyl-2pentanone and its isomers

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A Comprehensive Spectroscopic Comparison of 5-Phenyl-2-pentanone and Its Isomers

This guide provides a detailed comparative analysis of the spectroscopic data for **5-phenyl-2-pentanone** and its structural isomers: **1-phenyl-2-pentanone**, **3-phenyl-2-pentanone**, and **4-phenyl-2-pentanone**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a valuable resource for the identification and differentiation of these isomeric compounds through common spectroscopic techniques.

#### Introduction

**5-Phenyl-2-pentanone** and its isomers share the same molecular formula (C<sub>11</sub>H<sub>14</sub>O) and molecular weight (162.23 g/mol), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns.[1][2][3] However, their distinct structural arrangements give rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. Understanding these differences is crucial for unambiguous structure elucidation in chemical synthesis and analysis.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **5-phenyl-2-pentanone** and its isomers.

### <sup>1</sup>H NMR Spectral Data



Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl<sub>3</sub>

Proton Assignment	5-Phenyl-2- pentanone	1-Phenyl-2- pentanone <b>[4]</b>	3-Phenyl-2- pentanone	4-Phenyl-2- pentanone
-CH₃ (ketone)	~2.1	-	~2.0	~2.1
-CH <sub>2</sub> - (adjacent to C=O)	~2.4	~2.4 (t)	-	~2.7 (d)
-CH <sub>2</sub> - (adjacent to phenyl)	~2.6 (t)	~3.6 (s)	-	-
-CH <sub>2</sub> - (middle of chain)	~1.9 (quintet)	~1.6 (sextet)	-	-
-CH- (adjacent to phenyl)	-	-	~3.4 (t)	~3.2 (sextet)
Aromatic protons	~7.1-7.3 (m)	~7.1-7.3 (m)	~7.1-7.3 (m)	~7.1-7.3 (m)
Other Aliphatic Protons	-	~0.9 (t, -CH₃)	~1.6 (quintet, - CH <sub>2</sub> -), ~0.8 (t, - CH <sub>3</sub> )	~1.2 (d, -CH₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

## <sup>13</sup>C NMR Spectral Data

Table 2:  $^{13}$ C NMR Chemical Shifts ( $\delta$ , ppm) in CDCl<sub>3</sub>



Carbon Assignment	5-Phenyl-2- pentanone	1-Phenyl-2- pentanone	3-Phenyl-2- pentanone	4-Phenyl-2- pentanone <b>[5]</b>
C=O	~208	~209	~211	~208
-CH₃ (ketone)	~30	-	~27	~31
-CH <sub>2</sub> - (adjacent to C=O)	~45	~45	-	~52
-CH <sub>2</sub> - (adjacent to phenyl)	~35	~52	-	-
-CH <sub>2</sub> - (middle of chain)	~28	~17	-	-
-CH- (adjacent to phenyl)	-	-	~60	~39
Aromatic C (substituted)	~142	~134	~143	~146
Aromatic C (unsubstituted)	~126-128	~127-129	~127-129	~127-128
Other Aliphatic Carbons	-	~14 (-CH <sub>3</sub> )	~25 (-CH₂-), ~12 (-CH₃)	~22 (-CH₃)

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

## **IR Spectral Data**

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>)



Vibrational Mode	5-Phenyl-2- pentanone	1-Phenyl-2- pentanone[6]	3-Phenyl-2- pentanone	4-Phenyl-2- pentanone
C=O stretch	~1715	~1715	~1715	~1715
Aromatic C=C stretch	~1600, ~1495, ~1450	~1605, ~1495, ~1455	~1600, ~1495, ~1450	~1600, ~1495, ~1450
Aromatic C-H stretch	>3000	>3000	>3000	>3000
Aliphatic C-H stretch	<3000	<3000	<3000	<3000
Aromatic C-H bend (out of plane)	~745, ~700	~740, ~700	~750, ~700	~760, ~700

## **Mass Spectrometry Data**

Table 4: Key Mass Spectrometry Fragments (m/z)

Fragment	5-Phenyl-2- pentanone	1-Phenyl-2- pentanone[7]	3-Phenyl-2- pentanone	4-Phenyl-2- pentanone <b>[5]</b>
[M]+	162	162	162	162
[M-CH₃] <sup>+</sup>	147	147	147	147
[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	119	119	119	119
[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)	91	91	91	91
[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> ] <sup>+</sup>	91	91	91	91
[CH₃CO] <sup>+</sup>	43	43	43	43
McLafferty Rearrangement	104	92	120	120



### **Experimental Protocols**

Standard protocols for the acquisition of spectroscopic data are outlined below.

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[8]
  - Set the spectral width to cover the range of carbon chemical shifts (typically 0-220 ppm).
  - Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum and perform baseline correction.



 Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[8]

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - Solution: Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>, CS<sub>2</sub>) that has minimal IR absorption in the regions of interest.
- Data Acquisition:
  - Place the sample holder in the IR spectrometer.
  - Record a background spectrum of the empty cell or salt plates.
  - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### **Mass Spectrometry**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.



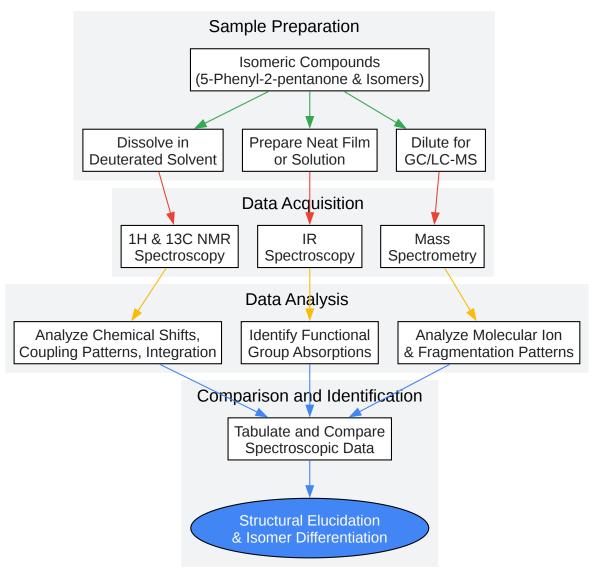
• Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic comparison of isomers.



#### Spectroscopic Comparison Workflow



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